molecular formula C10H10N4 B3192065 2-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile CAS No. 607368-91-2

2-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile

Cat. No.: B3192065
CAS No.: 607368-91-2
M. Wt: 186.21 g/mol
InChI Key: VNNMWKWRDVJJII-UHFFFAOYSA-N
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Description

2-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile: is a heterocyclic compound featuring an imidazo[4,5-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile typically involves multi-step procedures. One common method includes the condensation of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral or weakly basic organic solvents at elevated temperatures . Another approach involves the use of solid support catalysts such as aluminum oxide or titanium tetrachloride .

Industrial Production Methods

Industrial production methods for this compound are less documented but likely involve similar synthetic routes with optimizations for scale, yield, and cost-effectiveness. These methods may include continuous flow reactions and the use of automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrile group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines. Substitution reactions might result in various substituted imidazo[4,5-c]pyridine derivatives.

Scientific Research Applications

2-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action for 2-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile is not fully elucidated but is believed to involve interactions with various molecular targets. These may include enzymes, receptors, or nucleic acids, depending on the specific application. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or as a modulator of receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile is unique due to its specific substitution at the 2-position with an acetonitrile group, which imparts distinct chemical properties and reactivity. This makes it a valuable scaffold for developing new compounds with tailored biological activities and industrial applications.

Properties

IUPAC Name

2-(1-ethylimidazo[4,5-c]pyridin-2-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4/c1-2-14-9-4-6-12-7-8(9)13-10(14)3-5-11/h4,6-7H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNNMWKWRDVJJII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=NC=C2)N=C1CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676352
Record name (1-Ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

607368-91-2
Record name (1-Ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The product from Step 2 (500 mg, 3.6 mmole) and ethyl cyanoacetate (620 mg, 5.5 mmol) were heated together at 190° C. for 20 minutes. After cooling to room temperature, the residue was purified by column chromatography eluting with 10% methanol in ethyl acetate to afford the title compound (250 mg, 37%); MS (ES+) m/e 187 [M+H]+.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
620 mg
Type
reactant
Reaction Step One
Yield
37%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile
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2-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile
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2-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile
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2-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile
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2-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile
Reactant of Route 6
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2-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile

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